molecular formula C10H9N3S B2467187 (1R)-1-(1-benzothiene-3-yl)ethylazide CAS No. 1027709-79-0

(1R)-1-(1-benzothiene-3-yl)ethylazide

Cat. No. B2467187
CAS RN: 1027709-79-0
M. Wt: 203.26
InChI Key: LYQZVEUFRFLSHW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(1-benzothiene-3-yl)ethylazide, also known as BTEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTEA is a derivative of benzothiophene, which is a heterocyclic aromatic compound that is widely used in the synthesis of organic compounds. BTEA has been studied for its unique properties and potential benefits in different areas of research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Pejchal et al. (2015) reported the synthesis of novel amides related to benzothiazole and their antimicrobial and antifungal activities, showing activity comparable to standard medicines like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Photochromism Studies

  • Zmeeva et al. (2016) synthesized novel benzothien-2-yl fulgides and studied their photochromic properties, showing potential applications in photo-responsive materials (Zmeeva et al., 2016).

Cytotoxicity and Immunological Effects

  • Mavrova et al. (2009) synthesized derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, demonstrating significant cytotoxicity in vitro against thymocytes and stimulation effects on B-cells (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).

Antiviral Research

  • A study by Watson et al. (2005) on the allosteric noncompetitive HIV entry inhibitor 873140 showed potent antiviral effects for HIV-1, highlighting the potential of benzothiazole derivatives in antiviral research (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Enzyme Inhibition Studies

  • Research by Pejchal et al. (2011) synthesized phenyl ureas based on benzothiazol derivatives and evaluated their inhibition activity against acetylcholinesterase and butyrylcholinesterase, displaying excellent inhibition activity (Pejchal, Štěpánková, & Drabina, 2011).

Corrosion Inhibition

properties

IUPAC Name

3-[(1R)-1-azidoethyl]-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-7(12-13-11)9-6-14-10-5-3-2-4-8(9)10/h2-7H,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQZVEUFRFLSHW-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC2=CC=CC=C21)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1R)-1-azidoethyl]-1-benzothiophene

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